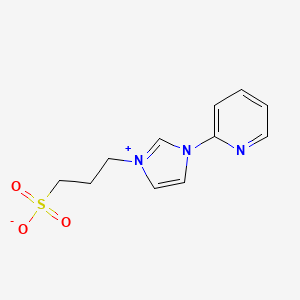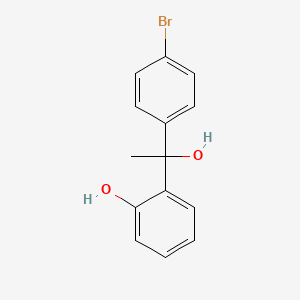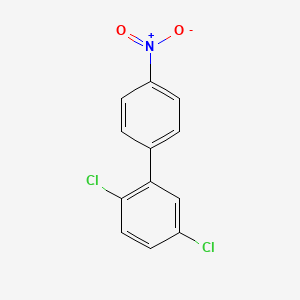
Tert-butyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals, particularly as anthelmintics and psychoactive drugs.
Métodos De Preparación
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired ester. The ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Piperazine derivatives are explored for their potential therapeutic uses, such as anthelmintic agents and psychoactive drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine-1-carboxylic acid butyl ester hydrochloride salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, piperazine derivatives are known to act on the gamma-aminobutyric acid (GABA) receptors , which play a crucial role in the central nervous system .
Comparación Con Compuestos Similares
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: can be compared with other piperazine derivatives, such as:
- Piperazine dihydrochloride
- Piperazine citrate
- Piperazine phosphate
These compounds share a similar core structure but differ in their functional groups and counterions, leading to variations in their chemical properties and biological activities. The uniqueness of Piperazine-1-carboxylic acid butyl ester hydrochloride salt lies in its specific ester and hydrochloride groups, which confer distinct reactivity and solubility characteristics .
Propiedades
Fórmula molecular |
C9H19ClN2O2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7(10)6-4-11-5-6;/h6-7,11H,4-5,10H2,1-3H3;1H |
Clave InChI |
BXNDAHLWSAAYEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CNC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)



![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)

